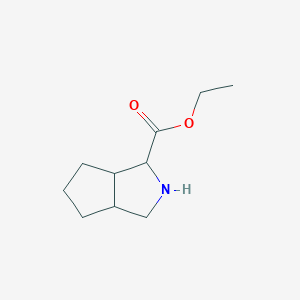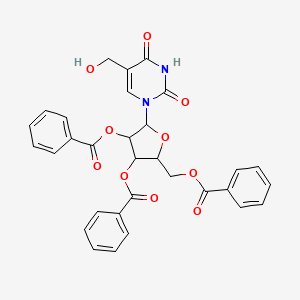
Potassium;zirconium(4+);carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
K2[Zr(CO3)2(OH)2]
. This compound is notable for its use in various industrial and scientific applications, particularly as a crosslinker in paper coatings and other materials. It is a clear, colorless liquid with a molecular weight of 560.69 g/mol .Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium;zirconium(4+);carbonate can be synthesized through the reaction of zirconium oxychloride with potassium carbonate in an aqueous medium. The reaction typically proceeds as follows:
ZrOCl2+2K2CO3+2H2O→K2[Zr(CO3)2(OH)2]+2KCl
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of zirconium oxychloride to a solution of potassium carbonate under stirring. The reaction is maintained at a specific temperature to ensure complete conversion and high purity of the product. The resulting solution is then filtered and concentrated to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Potassium;zirconium(4+);carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is less common.
Reduction: The compound is generally stable and does not readily undergo reduction.
Substitution: It can participate in substitution reactions where the carbonate or hydroxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used, though reactions are rare.
Substitution Reagents: Acids or other complexing agents can facilitate substitution reactions.
Major Products: The primary products of these reactions depend on the reagents used. For example, substitution with an acid might yield zirconium salts and carbon dioxide.
Aplicaciones Científicas De Investigación
Potassium;zirconium(4+);carbonate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer chemistry and as a precursor for other zirconium compounds.
Biology: Investigated for its potential in biomaterials and as a component in certain medical devices.
Medicine: Explored for use in drug delivery systems due to its stability and reactivity.
Industry: Widely used in paper coatings, ceramics, and as a catalyst in various chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The zirconium ion acts as a central metal atom, coordinating with carbonate and hydroxide ions. This coordination allows it to interact with various substrates, facilitating crosslinking and other chemical processes. The molecular targets and pathways involved include the formation of stable zirconium-oxygen bonds, which are crucial for its function as a crosslinker .
Comparación Con Compuestos Similares
Zirconium Basic Carbonate: Similar in composition but differs in the number of carbonate groups.
Ammonium Zirconium(IV) Carbonate: Contains ammonium ions instead of potassium.
Zirconium Dicarbonate Hydrate: Another variant with different hydration levels.
Uniqueness: Potassium;zirconium(4+);carbonate is unique due to its specific coordination chemistry and the presence of potassium ions, which influence its solubility and reactivity. Compared to other zirconium carbonates, it offers distinct advantages in terms of stability and application versatility .
Propiedades
Fórmula molecular |
CKO3Zr+3 |
|---|---|
Peso molecular |
190.33 g/mol |
Nombre IUPAC |
potassium;zirconium(4+);carbonate |
InChI |
InChI=1S/CH2O3.K.Zr/c2-1(3)4;;/h(H2,2,3,4);;/q;+1;+4/p-2 |
Clave InChI |
XYUQYRXTKKPYEF-UHFFFAOYSA-L |
SMILES canónico |
C(=O)([O-])[O-].[K+].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)

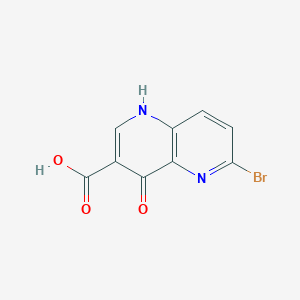
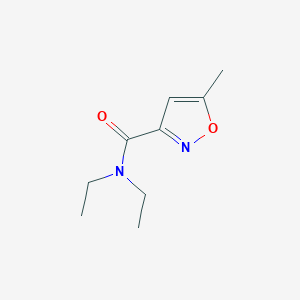

![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)
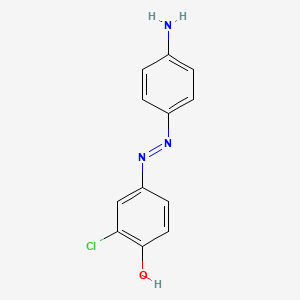
![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)




